4-Ethoxy-6-methylchromen-2-one
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Overview
Description
4-Ethoxy-6-methylchromen-2-one is a chemical compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-6-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxy-6-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-6-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chromenone derivatives.
Scientific Research Applications
4-Ethoxy-6-methylchromen-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic applications include its use as an anticoagulant, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 4-Ethoxy-6-methylchromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticoagulant activity may be attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anti-inflammatory effects could be linked to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
4-Hydroxycoumarin: A precursor to many anticoagulant drugs.
6-Methylcoumarin: Similar in structure but lacks the ethoxy group.
7-Ethoxycoumarin: Similar but with the ethoxy group at a different position.
Uniqueness: 4-Ethoxy-6-methylchromen-2-one is unique due to the specific positioning of its ethoxy and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application in various fields .
Properties
IUPAC Name |
4-ethoxy-6-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-11-7-12(13)15-10-5-4-8(2)6-9(10)11/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBUCACTOISFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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